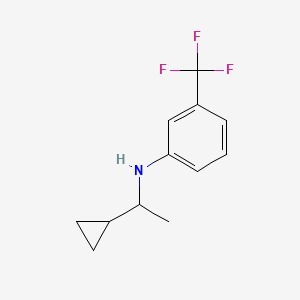

N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to an aniline ring substituted with a trifluoromethyl group at the meta position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with 1-cyclopropylethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aniline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for halogenation reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline has been explored for its pharmacological properties, particularly in the development of drugs targeting various diseases.

Case Study: Anticancer Activity

- A study screened various compounds for their ability to stabilize microtubules, which are critical for cell division. This compound was included in this screening and demonstrated significant activity in inhibiting cancer cell growth. The compound's mechanism involves enhancing lipophilicity, which aids in cellular penetration and interaction with biological targets .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its reactivity profile.

Synthetic Routes

- The synthesis typically involves nucleophilic substitution reactions using 3-(trifluoromethyl)aniline and 1-cyclopropylethyl halide under basic conditions. The reaction is usually conducted in aprotic solvents like dimethylformamide or tetrahydrofuran at elevated temperatures.

Applications in Synthesis

- As a precursor, this compound can be transformed into various derivatives through oxidation, reduction, and substitution reactions. These derivatives may exhibit enhanced biological activities or serve as intermediates in the synthesis of more complex molecules .

Material Science

In addition to its applications in pharmaceuticals and organic synthesis, this compound is being investigated for use in developing specialty chemicals and materials.

Properties and Mechanism of Action

- The trifluoromethyl group increases the compound's lipophilicity and stability, making it suitable for applications requiring robust chemical properties. Its interactions with enzymes and receptors can lead to modulation of biological pathways, which is crucial for designing new materials with specific functionalities .

Data Table: Comparison of Structural Features

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Cyclopropyl group, trifluoromethyl group | Enhanced lipophilicity, stability |

| N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline | Methyl instead of ethyl | Different steric effects |

| 3-(Trifluoromethyl)aniline | Lacks cyclopropylethyl group | Simpler structure affecting reactivity |

Wirkmechanismus

The mechanism by which N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The cyclopropyl group may contribute to the compound’s stability and reactivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(1-cyclopropylethyl)-4-(trifluoromethyl)aniline

- N-(1-cyclopropylethyl)-2-(trifluoromethyl)aniline

Uniqueness

N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline is unique due to the position of the trifluoromethyl group on the aniline ring. This positional isomerism can result in different chemical and biological properties compared to its ortho and para counterparts. The meta position of the trifluoromethyl group may influence the compound’s reactivity and interactions with other molecules, making it distinct in its applications and effects.

Biologische Aktivität

N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal and biological chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a trifluoromethyl group that enhances lipophilicity, allowing better membrane penetration. The cyclopropyl group contributes to the compound's stability and reactivity, making it a suitable candidate for various biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group is known to influence the compound's pharmacokinetic properties, while the aniline moiety can participate in hydrogen bonding and π-π interactions with biomolecules, modulating their activity .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 5.2 |

| MDA-MB-231 (Breast cancer) | 4.8 |

| HeLa (Cervical cancer) | 6.0 |

These results suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms involving tubulin polymerization disruption .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain cytochrome P450 enzymes, which are crucial in drug metabolism. The inhibition profile indicates that this compound may alter the metabolism of co-administered drugs, potentially leading to significant drug interactions .

Case Studies

- Case Study on Antitumor Activity : In a study focusing on the effects of this compound on A549 lung cancer cells, researchers observed a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls, indicating the compound's potential as an anticancer agent.

- Toxicological Evaluation : A toxicological assessment was conducted using Eisenia veneta (earthworm model), where exposure to varying concentrations of the compound resulted in observable toxic effects at higher doses. The study utilized 19F NMR spectroscopy to monitor metabolic changes, highlighting the environmental impact and safety profile of the compound .

Eigenschaften

IUPAC Name |

N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c1-8(9-5-6-9)16-11-4-2-3-10(7-11)12(13,14)15/h2-4,7-9,16H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXWRPZHSHUJTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.